molecular formula C16H17N3O3S B304942 3-[(5-Cyclopentyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl acetate

3-[(5-Cyclopentyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl acetate

Cat. No. B304942
M. Wt: 331.4 g/mol
InChI Key: PPZGRJHARLKNOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(5-Cyclopentyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl acetate is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields, including medicine and agriculture. This compound is synthesized using specific methods that ensure its purity and effectiveness. In

Mechanism of Action

The mechanism of action of 3-[(5-Cyclopentyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl acetate is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins in cells. This results in the suppression of various cellular processes that are essential for the growth and survival of cancer cells, harmful microorganisms, and insects.
Biochemical and Physiological Effects:
Studies have shown that 3-[(5-Cyclopentyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl acetate has several biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, which is a process of programmed cell death. It has also been shown to inhibit the growth of cancer cells by suppressing the activity of specific enzymes and proteins. In harmful microorganisms and insects, it has been shown to disrupt cellular processes that are essential for their survival.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[(5-Cyclopentyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl acetate in lab experiments is its effectiveness in inhibiting the growth of cancer cells, harmful microorganisms, and insects. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations is its potential toxicity, which can affect the results of experiments. It is important to use appropriate safety measures when handling this compound.

Future Directions

There are several future directions for the study of 3-[(5-Cyclopentyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl acetate. One direction is to investigate its potential as a treatment for other diseases, such as autoimmune disorders and neurodegenerative diseases. Another direction is to explore its potential as a pesticide for crops, with a focus on its effectiveness and safety for the environment. Additionally, further research is needed to fully understand the mechanism of action of this compound and to develop more effective derivatives.

Synthesis Methods

The synthesis of 3-[(5-Cyclopentyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl acetate involves a series of chemical reactions that are carried out under controlled conditions. The starting materials for the synthesis are cyclopentanone, thiourea, and 2-bromoacetophenone. The reaction is catalyzed by a base such as sodium hydroxide, and the final product is obtained after several purification steps, including recrystallization and chromatography.

Scientific Research Applications

3-[(5-Cyclopentyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl acetate has been extensively studied for its potential applications in various fields of science. In medicine, it has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. In agriculture, it has been used as a pesticide due to its ability to inhibit the growth of harmful insects and fungi.

properties

Product Name

3-[(5-Cyclopentyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl acetate

Molecular Formula

C16H17N3O3S

Molecular Weight

331.4 g/mol

IUPAC Name

[3-[(5-cyclopentyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl] acetate

InChI

InChI=1S/C16H17N3O3S/c1-10(20)22-13-8-4-7-12(9-13)14(21)17-16-19-18-15(23-16)11-5-2-3-6-11/h4,7-9,11H,2-3,5-6H2,1H3,(H,17,19,21)

InChI Key

PPZGRJHARLKNOX-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)C3CCCC3

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)C3CCCC3

Origin of Product

United States

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